molecular formula C13H22Cl2N2 B3090248 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride CAS No. 1209-04-7

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride

Cat. No. B3090248
CAS RN: 1209-04-7
M. Wt: 277.23 g/mol
InChI Key: OYDCYKWYDHYNLY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride, also known as N-(2-phenylethyl)-4-piperidinamine dihydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective dopamine transporter (DAT) inhibitor, which means it can selectively bind to and inhibit the reuptake of dopamine in the brain. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

Pharmacological Effects of Similar Compounds

One study on MT-45, a novel psychoactive substance with opioid-like effects, discusses its availability, use, desired and unwanted effects, and potential for dependency, suggesting similarities in pharmacological activity to other opioids (Sindhu M. Siddiqi et al., 2015).

Therapeutic Potential of Piperazine Derivatives

Another study reviews the significance of the piperazine moiety in drug design, highlighting its presence in drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules (A. Rathi et al., 2016).

Synthesis and Evaluation of Ligands for D2-like Receptors

Further research explores the contributions of pharmacophoric groups, such as arylcycloalkylamines, to the potency and selectivity of synthesized agents at D2-like receptors, which may be relevant to understanding the biological activity of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride (D. Sikazwe et al., 2009).

properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCYKWYDHYNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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